molecular formula C5H8ClF2NO3 B2922947 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride CAS No. 2309468-19-5

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride

Cat. No.: B2922947
CAS No.: 2309468-19-5
M. Wt: 203.57
InChI Key: QMISKBBLCUYYPC-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a difluoro group and a hydroxyl group attached to an azetidine ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 3-hydroxyazetidine: Reacting 3-hydroxyazetidine with difluoroacetic acid under acidic conditions to form the desired product.

  • From azetidine derivatives: Using azetidine derivatives as starting materials and introducing difluoroacetic acid through a series of chemical reactions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The difluoro group can be reduced to form a difluoromethyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or difluoro group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like alkyl halides and aprotic solvents are often employed.

Major Products Formed:

  • Oxidation: Formation of 2,2-difluoro-2-(3-oxoazetidin-3-yl)acetic acid.

  • Reduction: Formation of 2,2-difluoro-2-(3-hydroxymethylazetidin-3-yl)acetic acid.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and difluoro group play crucial roles in its mechanism of action, interacting with enzymes, receptors, or other biological targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride: Similar structure with an additional methyl group.

  • 2,2-Difluoro-2-(3-oxoazetidin-3-yl)acetic acid: Oxidized form of the compound.

  • 2,2-Difluoro-2-(3-hydroxymethylazetidin-3-yl)acetic acid: Reduced form of the compound.

Uniqueness: 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is unique due to its specific combination of difluoro and hydroxyl groups on the azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO3.ClH/c6-5(7,3(9)10)4(11)1-8-2-4;/h8,11H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMISKBBLCUYYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(C(=O)O)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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